molecular formula C11H15Cl2N3O B2608882 6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride CAS No. 1593526-59-0

6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride

Cat. No.: B2608882
CAS No.: 1593526-59-0
M. Wt: 276.16
InChI Key: PFRJKJZTLDKQCC-UHFFFAOYSA-N
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Description

6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidinyl group attached to a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride typically involves multiple steps. One common method starts with the chlorination of pyridine-3-carboxamide to introduce the chloro substituent. This is followed by the reaction with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace the chloro group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-ethyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methylimidazo[1,2-a]pyridine-3-carboxamide
  • 2-amino-5-cyanopyridine
  • 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile)

Uniqueness

6-chloro-N-(piperidin-3-yl)pyridine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a piperidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-N-piperidin-3-ylpyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-10-4-3-8(6-14-10)11(16)15-9-2-1-5-13-7-9;/h3-4,6,9,13H,1-2,5,7H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRJKJZTLDKQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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